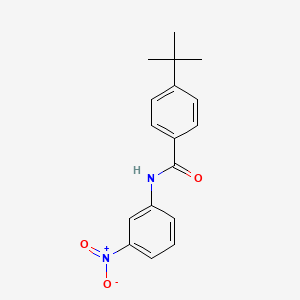

4-tert-butyl-N-(3-nitrophenyl)benzamide

Description

Significance of Benzamide (B126) Core Structures in Medicinal Chemistry and Organic Synthesis

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged scaffold in drug discovery. nih.govnih.gov This structural motif is present in a multitude of approved drugs and clinical candidates, highlighting its importance in interacting with biological targets. The amide bond is a key feature, participating in hydrogen bonding interactions that are crucial for molecular recognition within enzyme active sites and receptors. nih.gov In organic synthesis, benzamides are stable and versatile intermediates, readily prepared and amenable to a variety of chemical transformations. nih.gov

Overview of Substituted Benzamide Scaffolds in Academic Investigations

The true strength of the benzamide scaffold lies in its susceptibility to substitution on both the phenyl ring and the amide nitrogen. This allows for the systematic modification of the molecule's steric and electronic properties, a fundamental strategy in structure-activity relationship (SAR) studies. nih.govmdpi.com Academic research is replete with examples of substituted benzamides being investigated for a wide array of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com

Contextualization of 4-tert-butyl-N-(3-nitrophenyl)benzamide within Benzamide Research

Within this broad landscape of benzamide research, this compound has emerged as a compound of specific interest. Its structure is notable for the presence of a bulky tert-butyl group on one phenyl ring and a nitro group on the other. These particular substitutions are not arbitrary; the tert-butyl group can influence solubility and interactions with hydrophobic pockets in target proteins, while the nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule and participate in specific interactions.

Scope and Objectives of Research on this compound

Initial research into this compound has been driven by the quest for novel enzyme inhibitors. A key objective has been to understand how the specific substitution pattern of this molecule contributes to its biological activity and to explore its potential as a lead compound for further optimization. A significant focus of this research has been its activity as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme implicated in various metabolic diseases. nih.govnih.gov

Properties

IUPAC Name |

4-tert-butyl-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-17(2,3)13-9-7-12(8-10-13)16(20)18-14-5-4-6-15(11-14)19(21)22/h4-11H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGMEYDBPPCPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354412 | |

| Record name | 4-tert-butyl-N-(3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324577-44-8 | |

| Record name | 4-tert-butyl-N-(3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYL-N-(3-NITROPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 4 Tert Butyl N 3 Nitrophenyl Benzamide

The fundamental properties of a compound are critical for its handling, formulation, and biological activity. Below are the key chemical and physical properties of 4-tert-butyl-N-(3-nitrophenyl)benzamide.

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₃ |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 324577-44-8 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Synthesis and Characterization

The synthesis of 4-tert-butyl-N-(3-nitrophenyl)benzamide typically follows established methods for amide bond formation. A common and direct route involves the reaction of 4-tert-butylbenzoyl chloride with 3-nitroaniline (B104315). In this reaction, the amine group of 3-nitroaniline acts as a nucleophile, attacking the carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.

While specific, detailed characterization data for this compound is not widely available in peer-reviewed literature, standard analytical techniques would be employed to confirm its identity and purity. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the N-H and C=O stretching vibrations of the amide and the N-O stretching of the nitro group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Computational and Theoretical Investigations of 4 Tert Butyl N 3 Nitrophenyl Benzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a variety of electronic properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 4-tert-butyl-N-(3-nitrophenyl)benzamide, calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p).

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Length | C-N (Amide) | 1.36 Å |

| Bond Length | N-O (Nitro) | 1.22 Å |

| Dihedral Angle | Phenyl-Amide-Phenyl | 35-45° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich tert-butyl-substituted benzoyl moiety. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, particularly around the nitro group. This spatial separation of the frontier orbitals indicates a strong potential for intramolecular charge transfer (ICT) upon electronic excitation, a property relevant for applications in nonlinear optics and electronics. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.85 eV |

| LUMO | -2.55 eV |

| Energy Gap (ΔE) | 4.30 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. Negative potential regions (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would clearly show the most negative potential localized around the oxygen atoms of the carbonyl and nitro groups, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the amide (N-H) group would exhibit a region of high positive potential, making it a key hydrogen bond donor site. The aromatic rings would show intermediate potential, with the nitrophenyl ring being more electron-poor (more positive) than the tert-butylphenyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E2). These interactions, particularly hyperconjugative interactions, are crucial for understanding molecular stability.

In the context of this compound, significant NBO interactions would be expected. A key interaction would be the delocalization of the lone pair electrons from the amide nitrogen atom into the antibonding orbital of the adjacent carbonyl group (n → π*), which contributes to the stability of the amide bond. Additionally, delocalization from the phenyl rings into the amide system and from the amide into the nitrophenyl ring would be observed, confirming the pathways of intramolecular charge transfer.

Table 3: Hypothetical Key NBO Interactions and Stabilization Energies (E2)

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E2 (kcal/mol) |

| LP (O, Carbonyl) | σ* (N-C, Amide) | Hyperconjugation | ~55-60 |

| LP (N, Amide) | π* (C=O, Carbonyl) | Hyperconjugation | ~40-45 |

| π (Phenyl Ring 1) | π* (C=O, Carbonyl) | Conjugation | ~20-25 |

| π (C=O, Carbonyl) | π* (Phenyl Ring 2) | Conjugation | ~15-20 |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or enzyme. It is an invaluable tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Given that many nitrobenzamide derivatives have shown anti-inflammatory properties, a plausible target for this compound is inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Overproduction of nitric oxide by iNOS is a hallmark of inflammation, making it a relevant therapeutic target.

Table 4: Hypothetical Molecular Docking Results with Inducible Nitric Oxide Synthase (iNOS)

| Parameter | Predicted Value/Residues |

| Binding Energy | -8.5 kcal/mol |

| Key Interactions | |

| Hydrogen Bonds | Gln, Trp, Arg |

| Hydrophobic Interactions | Val, Leu, Ile |

| π-π Stacking | Phe, Tyr |

These computational findings, while theoretical, provide a comprehensive framework for understanding the chemical and potential biological properties of this compound. They highlight its structural features, electronic landscape, and plausible interactions with a biological target, guiding future experimental research.

Identification of Key Residues Involved in Binding (e.g., Hydrogen Bonding, Hydrophobic Interactions)

There are no publicly available molecular docking or structural biology studies that identify the key amino acid residues involved in the binding of this compound to a specific biological target. Such studies are fundamental to understanding the mechanism of action of a compound and typically involve co-crystallization experiments or computational docking simulations against a known protein structure. Without these, any discussion of specific hydrogen bonds, hydrophobic interactions, or other binding contributions would be speculative.

Binding Free Energy Calculations (e.g., MM-PBSA/MM-GBSA)

No binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods, have been published for this compound. These methods are employed to estimate the strength of the interaction between a ligand and its target, providing a more quantitative measure of binding affinity than docking scores alone. The absence of a specified target and molecular dynamics simulation data precludes the existence of such calculations.

Impact of Substituent Modifications on Molecular Interactions and Bioactivity Modulation

Influence of the tert-Butyl Group on Steric Hindrance and Molecular Flexibility

The tert-butyl group, a bulky substituent, plays a significant role in the molecular architecture of these derivatives. researchgate.net Its primary influence is through steric hindrance, which can affect reaction rates and the conformational flexibility of the molecule. numberanalytics.com The large size of the tert-butyl group can shield adjacent parts of the molecule from interacting with their biological targets, a property that can be leveraged to enhance the stability of the compound. researchgate.net

This steric bulk can also limit the molecule's rotational freedom, locking it into a more rigid conformation. chemrxiv.org This rigidity can be advantageous if it pre-organizes the molecule for optimal binding to a target protein. However, excessive steric hindrance can also be detrimental, preventing the molecule from adopting the necessary conformation to fit into a binding pocket. numberanalytics.com The interplay between steric hindrance and molecular flexibility is therefore a critical factor in determining the biological activity of these compounds. chemrxiv.org

Role of the Nitro Group in Electronic Properties and Reactivity

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. svedbergopen.comnih.govnih.gov This electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the phenyl ring. nih.gov This can make the aromatic ring more susceptible to nucleophilic attack and can also affect the acidity of nearby protons. nih.gov

Effects of Substituent Position and Nature on Biological Target Affinity

The position of substituents on the aromatic rings of this compound is a critical determinant of biological activity. Shifting the position of the nitro group, for instance, can have a profound impact on inhibitory potency against various biological targets. For example, in a related series of phenylsulfonylamino-benzanilide inhibitors, moving the nitro group from the meta position to the para position significantly decreased inhibitory potency against the apical sodium-dependent bile acid transporter (ASBT), and moving it to the ortho position completely abolished activity against both ASBT and the sodium taurocholate cotransporting polypeptide (NTCP). acs.org

The nature of the substituents is equally important. In a study of farnesoid X receptor (FXR) antagonists, replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group led to a significant improvement in potency. nih.gov This highlights that both the electronic and steric properties of the substituents, as well as their specific placement on the molecular scaffold, are crucial for optimizing interactions with the target protein and achieving the desired biological effect.

Correlations Between Structural Features and In Vitro Modulation of Biological Targets

The structural modifications of this compound derivatives have been shown to directly correlate with their ability to modulate the activity of various biological targets in vitro. These studies provide valuable data on the specific structural requirements for potent and selective inhibition of enzymes and for influencing cellular processes like cell proliferation.

Analysis of Inhibition Potencies Against Enzyme Systems (e.g., acetylcholinesterase, β-secretase, urease, USP7)

Derivatives of N-phenylbenzamide have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases.

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, inhibitors of AChE are a key therapeutic strategy. nih.gov Studies on related N-phenylbenzamide derivatives have shown that modifications can significantly impact their AChE inhibitory potency. For example, the introduction of a styryl group onto a related scaffold resulted in a notable increase in inhibitory activity against both AChE and butyrylcholinesterase (BChE). mdpi.com Specifically, a derivative with a 4-methoxystyryl group showed significantly improved inhibition against both enzymes. mdpi.com The mode of inhibition can also be influenced by the substituents; for instance, the presence of a 4-nitrobenzenesulfonyl group can switch the inhibition from competitive to noncompetitive. nih.gov

β-Secretase (BACE1): As another key enzyme in Alzheimer's disease pathology, BACE1 is a prime target for inhibitor development. nih.gov The design of potent BACE1 inhibitors often focuses on targeting the active site. nih.gov While specific data on this compound is limited, the general principles of inhibitor design suggest that structural modifications would be crucial for optimizing interactions with the enzyme's active site. nih.govnih.gov

Urease: Urease inhibitors are important in both medicine and agriculture. nih.gov The compound N-(n-butyl)thiophosphoric triamide (NBPT) is a well-known urease inhibitor that acts as a suicide substrate after being converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO). nih.govresearchgate.netresearchgate.net The inhibition mechanism involves the hydrolysis of the inhibitor and the subsequent binding of the resulting product to the nickel ions in the urease active site. researchgate.netresearchgate.net

Ubiquitin-Specific Protease 7 (USP7): USP7 is a deubiquitinating enzyme that has emerged as a promising target for cancer therapy due to its role in regulating the stability of proteins like MDM2 and p53. nih.govnih.gov The development of small molecule inhibitors of USP7 is an active area of research. nih.gov Studies on various chemical scaffolds, including piperidinol derivatives, have identified potent inhibitors that bind to allosteric sites on the enzyme. nih.gov

Table 1: Enzyme Inhibition Data for Related Benzamide (B126) Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50 or Ki) | Reference |

|---|---|---|---|

| N-(2-Acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | IC50 = 4.3 ± 0.23 µM | mdpi.com |

| N-(2-Acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | IC50 = 5.6 ± 0.24 µM | mdpi.com |

| (S)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | Acetylcholinesterase (AChE) | Ki = 19.0 ± 0.9 µM (noncompetitive) | nih.gov |

| N-(n-butyl)phosphorictriamide (NBPTO) | Urease | IC50 = 2.1 nM | nih.gov |

Insights into Interactions with Cellular Pathways (e.g., inhibition of cell proliferation in in vitro models)

The antiproliferative activity of benzamide derivatives has been a subject of investigation, particularly in the context of cancer research. The ability of these compounds to inhibit cell growth is often linked to their interaction with specific cellular pathways.

For instance, experimental inhibitors of the enzyme SOAT (sterol O-acyltransferase) have demonstrated antiproliferative effects on hormone-dependent breast cancer cells. acs.org While the specific mechanism is still under investigation, it is clear that structural modifications can significantly impact the antiproliferative potency of these compounds. In a study of benzophenone (B1666685) derivatives as HIV non-nucleoside reverse transcriptase inhibitors, various substitutions on the aromatic rings were explored to optimize antiviral activity, which is a form of inhibiting cellular proliferation of the virus. acs.org

The antiproliferative effects of these compounds are often evaluated in vitro using cancer cell lines. The data from these assays, typically reported as IC50 values (the concentration required to inhibit 50% of cell growth), provide a quantitative measure of their potency.

Table 2: Antiproliferative Activity of Related Compounds

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Experimental SOAT inhibitors | Hormone-dependent breast cancer cells | Antiproliferative effects observed | acs.org |

| Benzophenone derivatives | MT4 cells (for HIV) | IC50 values determined for antiviral activity | acs.org |

Design Principles for Developing Potent and Selective this compound Analogs

The development of potent and selective analogs of the lead compound, this compound, is a critical step in drug discovery. This process relies on a detailed understanding of its structure-activity relationships (SAR), which informs the rational design of new molecules with improved pharmacological profiles. Key strategies in this endeavor include leveraging computational methods like molecular docking and applying the principles of isosteric and bioisosteric replacements to optimize the compound's interaction with its biological target.

Rational Design Based on Docking and SAR Data

The rational design of novel analogs of this compound is a systematic process that integrates computational modeling with empirical structure-activity relationship (SAR) data. While specific docking and comprehensive SAR studies for this compound are not extensively detailed in publicly available literature, the principles of this approach are well-established in medicinal chemistry. nih.govnih.gov

The process typically begins with the identification of a biological target. Molecular docking studies would then be employed to predict the binding conformation and affinity of this compound within the active site of this target. These computational models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. For instance, the benzamide core can act as a scaffold, with the amide linker participating in hydrogen bonding, while the tert-butyl group and the nitrophenyl ring can engage in hydrophobic and other interactions within the binding pocket.

SAR data from an initial set of synthesized analogs provide crucial experimental validation and further guidance for the design process. By systematically modifying different parts of the molecule—the tert-butylphenyl group, the benzamide linker, and the nitrophenyl moiety—and assessing the impact on biological activity, researchers can build a robust SAR model.

Key Areas for Modification and SAR Exploration:

Substitution on the Phenyl Rings: The effect of the position and nature of substituents on both the 4-tert-butylphenyl and the 3-nitrophenyl rings would be a primary focus. For example, altering the position of the nitro group on the phenyl ring or replacing it with other electron-withdrawing or electron-donating groups can significantly impact binding affinity and selectivity.

The tert-Butyl Group: This bulky, hydrophobic group likely plays a significant role in anchoring the molecule within a hydrophobic pocket of the target protein. Analogs with smaller or larger alkyl groups, or cyclic structures, could be synthesized to probe the size and shape constraints of this pocket.

The Amide Linker: The amide bond is a critical structural element, likely involved in hydrogen bonding with the target. Modifications to this linker, such as N-methylation or its replacement with a retro-amide, could explore the necessity of the hydrogen bond donor and acceptor properties for activity. drughunter.com

Computational insights from docking studies on related N-phenylbenzamide derivatives have demonstrated their potential to bind to various biological targets, including enzymes like kinases. nih.gov For example, docking studies of other N-phenylbenzamide series have shown that these molecules can form stable complexes within the active sites of proteins like ABL1 kinase, with binding energies indicating a high affinity. nih.gov Such studies highlight the importance of specific residues in the binding pocket that can form hydrogen bonds and hydrophobic interactions, guiding the design of more potent inhibitors. nih.govsdu.dk

The iterative cycle of design, synthesis, and biological evaluation, informed by both computational predictions and empirical SAR data, is a powerful strategy for optimizing the potency and selectivity of lead compounds like this compound.

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying the properties of a lead compound while retaining or improving its desired biological activity. drughunter.comcambridgemedchemconsulting.com This approach involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to enhance potency, selectivity, metabolic stability, and pharmacokinetic properties, or to reduce toxicity. cambridgemedchemconsulting.comnih.gov

In the context of this compound, several key functional groups can be considered for bioisosteric replacement.

Classical and Non-Classical Bioisosteres:

The concept of bioisosterism can be divided into classical and non-classical replacements. Classical bioisosteres involve the exchange of atoms or groups with the same valency and number of atoms. Non-classical bioisosteres are structurally distinct but can elicit a similar biological response. researchgate.net

Potential Bioisosteric Replacements for this compound:

Nitro Group: The nitro group is a strong electron-withdrawing group. It can be replaced by other groups with similar electronic properties, such as a cyano (-CN), trifluoromethyl (-CF3), or a sulfone (-SO2R) group. These replacements can alter the electronic distribution of the ring and its interaction with the target, potentially improving binding or metabolic stability.

tert-Butyl Group: The bulky tert-butyl group can be replaced by other lipophilic groups to probe the hydrophobic pocket of the target. Examples include an isopropyl group, a trifluoromethyl group, or even a cyclopropyl (B3062369) or adamantyl group. cambridgemedchemconsulting.com The trifluoromethyl oxetane (B1205548) has also been explored as a tert-butyl isostere, which was shown to decrease lipophilicity and improve metabolic stability in some cases. cambridgemedchemconsulting.com

Amide Linker: The amide bond is a common site for metabolic cleavage. Its replacement with more stable bioisosteres can enhance the drug's half-life. Potential replacements include:

Thioamide (-CSNH-): This replacement can alter the hydrogen bonding capacity and electronic properties. nih.gov

Triazole: 1,2,3- or 1,2,4-triazoles can act as metabolically stable amide bond mimics.

Ketone (-CO-CH2-): This can remove the hydrogen bond donating capability of the amide.

Sulfonamide (-SO2NH-): This group can mimic the hydrogen bonding properties of the amide while having different electronic and acidic characteristics. drughunter.com

The following table illustrates potential bioisosteric replacements for key functional groups in this compound.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Nitro (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3), Sulfone (-SO2R) | To modulate electronic properties and metabolic stability. |

| tert-Butyl (-C(CH3)3) | Isopropyl (-CH(CH3)2), Trifluoromethyl (-CF3), Cyclopropyl | To explore the size and hydrophobicity of the binding pocket. |

| Amide (-CONH-) | Thioamide (-CSNH-), Triazole, Ketone (-CO-CH2-), Sulfonamide (-SO2NH-) | To enhance metabolic stability and alter hydrogen bonding capacity. |

| Phenyl Ring | Pyridine, Thiophene, Pyrazole | To explore new interactions and modify physicochemical properties. |

Conclusion

Established Synthetic Routes for Benzamide Formation

The formation of the amide linkage in this compound is primarily achieved through standard, yet versatile, amide coupling reactions. These methods involve the reaction of a carboxylic acid derivative with an amine, a fundamental transformation in organic synthesis. nih.gov

Amide Coupling Reactions for the Formation of this compound

The principal method for synthesizing this compound involves the condensation of a 4-tert-butylbenzoyl derivative with 3-nitroaniline (B104315). Two main variations of this approach are commonly employed:

Acyl Chloride Method : This classic route uses 4-tert-butylbenzoyl chloride as the activated carboxylic acid derivative. The high reactivity of the acyl chloride allows for a direct reaction with 3-nitroaniline. A base is typically added to neutralize the hydrochloric acid byproduct. This method is analogous to the synthesis of related benzamides, such as the reaction of 4-nitrobenzoyl chloride with 3-nitroaniline. otterbein.edu Similarly, N-tert-butyl 4-nitrobenzamide (B147303) is prepared by reacting 4-nitrobenzoyl chloride with tert-butyl amine. google.com

Carboxylic Acid with Coupling Agents : A more contemporary and milder approach involves the direct coupling of 4-tert-butylbenzoic acid with 3-nitroaniline using peptide coupling reagents. nih.gov This method avoids the need to prepare the often moisture-sensitive acyl chloride. Common coupling systems include carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). nih.gov These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.

Optimization of Reaction Conditions: Temperature, Catalysts, and Solvent Systems

The efficiency and yield of benzamide synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the catalyst system, reaction temperature, and the base used.

Solvent Systems : The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are frequently used for coupling agent-mediated reactions at room temperature. nih.gov For reactions involving more robust acyl chlorides, higher-boiling solvents like tetrahydrofuran (B95107) (THF) under reflux conditions can be employed. nih.gov Other solvents mentioned in related syntheses include toluene, xylene, and N-methyl pyrrolidone. google.com

Catalysts : While direct acylation with an acyl chloride may not require a catalyst, coupling reactions rely on activating agents like EDCI/HOBt. nih.gov In other specialized amide syntheses, metal catalysts such as copper(II) triflate (Cu(OTf)₂) have been shown to be effective, particularly in Ritter-type reactions for preparing N-tert-butyl amides. researchgate.net

Temperature : Reaction temperatures are adjusted based on the reactivity of the substrates and the method used. Coupling reactions with EDCI/HOBt are often initiated at a cooler temperature (0 °C) and then allowed to warm to room temperature for several hours. nih.gov Reactions with less reactive starting materials might require heating, such as refluxing in THF or heating up to 150 °C in specific cases. nih.govgoogle.com

Base : In both the acyl chloride and coupling agent methods, a non-nucleophilic organic base is often necessary. Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are commonly used to scavenge protons generated during the reaction, driving the equilibrium towards product formation. nih.govgoogle.com

The table below summarizes typical conditions used in the synthesis of related benzamides, illustrating the range of parameters that can be optimized.

| Starting Materials | Coupling System/Catalyst | Solvent | Base | Temperature | Reference |

| Substituted Benzoic Acid + Amino Phenylcarbamate | EDCI / HOBt | DMF | DIPEA | 0 °C to Room Temp | nih.gov |

| 3,5-Dinitrobenzoyl Chloride + 4-Nitroaniline (B120555) | None | THF | N/A | Reflux | nih.gov |

| Nitriles + Di-tert-butyl dicarbonate (B1257347) | Cu(OTf)₂ | None | N/A | Room Temp to 60 °C | researchgate.net |

| 4-Nitrobenzoyl Chloride + tert-Butyl Amine | None | N/A | N/A | N/A | google.com |

Synthesis of Novel Derivatives and Analogs of this compound

To explore structure-activity relationships and develop new compounds with tailored properties, novel derivatives of this compound are synthesized by modifying its core structure at three key positions: the benzoyl moiety, the nitrophenyl moiety, and the amide nitrogen itself.

Modification at the Benzoyl Moiety

The 4-tert-butylbenzoyl portion of the molecule can be readily altered by starting with different substituted benzoic acids or benzoyl chlorides. This allows for the introduction of a wide array of functional groups onto the benzoyl ring, tuning the electronic and steric properties of the molecule.

Halogenation : Introducing halogen atoms such as fluorine or bromine. For example, N-tert-butyl 4-bromobenzamide (B181206) is synthesized from 4-bromobenzoyl chloride. google.com

Alkylation : Adding other alkyl groups, like a methyl group, by using precursors such as 4-methylbenzoic acid. nih.gov

Electron-Withdrawing Groups : Incorporating groups like cyano (CN) or additional nitro (NO₂) groups. N-tert-butyl 4-cyanobenzamide (B1359955) and 3,5-dinitro-N-(4-nitrophenyl)benzamide are examples synthesized from the corresponding acyl chlorides. google.comnih.gov

The table below lists examples of such modifications.

| Modification on Benzoyl Ring | Example Starting Material | Resulting Analog Type | Reference |

| Bromo | 4-Bromobenzoyl chloride | N-tert-butyl 4-bromobenzamide | google.com |

| Cyano | 4-Cyanobenzoyl chloride | N-tert-butyl 4-cyanobenzamide | google.com |

| Methyl | 4-Methylbenzoic acid | tert-butyl 2-(4-methylbenzamido)phenylcarbamate | nih.gov |

| Dinitro | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitro-N-(4-nitrophenyl)benzamide | nih.gov |

Modification at the Nitrophenyl Moiety

The N-(3-nitrophenyl) segment offers several avenues for structural variation. Modifications can include changing the position of the nitro group, introducing other substituents on the phenyl ring, or chemically transforming the nitro group itself.

Positional Isomers : The nitro group can be moved to other positions on the phenyl ring, such as in 4-tert-butyl-N-(4-nitrophenyl)benzamide analogs. nih.gov

Additional Substitution : Other functional groups can be added to the ring. An example is 4-tert-butyl-N-(2-hydroxy-4-nitrophenyl)benzamide, which introduces a hydroxyl group. matrix-fine-chemicals.com

Reduction of the Nitro Group : The nitro group is a versatile functional handle that can be reduced to an amino group (NH₂). This transformation creates an entirely new class of derivatives, such as those derived from tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, which are valuable intermediates for further synthesis.

Derivatization of the Amide Nitrogen

The amide nitrogen (N-H) provides a site for further functionalization, converting the secondary amide into a tertiary amide. This modification can significantly impact the molecule's conformation and hydrogen bonding capabilities.

N-Alkylation : The hydrogen on the amide nitrogen can be replaced with an alkyl group, such as a methyl group, to yield compounds like N-tert-butyl-N-methyl 4-nitrobenzamide. google.com

N-Aminomethylation : More complex groups can be attached. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide demonstrates the addition of an aminomethyl group to the amide nitrogen. researchgate.net

N-O and N-N Bonds : The amide nitrogen can also be used to form bonds with heteroatoms. Methodologies exist for creating N-methoxyamides and N-nitrosoamides from amide precursors. researchgate.net

Purification and Isolation Techniques for this compound and its Synthesized Analogs

The purification and isolation of this compound and its structural analogs are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding a compound of high purity. The choice of technique is dictated by the physical properties of the target compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities. Common methods employed include recrystallization, column chromatography, and liquid-liquid extraction.

Recrystallization is a widely used technique for purifying solid compounds. The principle involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. For instance, the synthesis of 4-nitro-N-(3-nitrophenyl)benzamide, a close analog, utilizes recrystallization from absolute ethanol (B145695) to obtain pure crystals. researchgate.net Similarly, N-tert-butyl 4-nitrobenzamide can be purified to yield crystalline solids. google.com The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point. Sometimes, a mixture of solvents is required to achieve the desired solubility profile. rug.nl

Column Chromatography is a versatile purification method that separates compounds based on their differential adsorption to a stationary phase. For amide compounds, silica (B1680970) gel is a common stationary phase. The crude mixture is loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through it. Compounds with weaker interactions with the stationary phase travel down the column faster. Flash chromatography, an air-pressure accelerated version, is often used for faster and more efficient separations. rug.nl For example, purification of p-amino tert-butyl benzamide, an analog, can be effectively achieved using column chromatography with a basic alumina (B75360) stationary phase and a chloroform (B151607):hexane eluent system. researchgate.net The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). rug.nlrsc.org

Liquid-Liquid Extraction is used to separate the target compound from impurities based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. After a reaction, the mixture is often subjected to an aqueous workup. This involves washing the organic layer containing the product with various aqueous solutions to remove specific types of impurities. For instance, washing with a saturated aqueous sodium bicarbonate (NaHCO3) solution is used to remove acidic impurities, while washing with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities. rug.nl For amine-containing analogs, an acid wash (e.g., with HCl) can be used to convert the basic amine into its water-soluble ammonium (B1175870) salt, thereby separating it from non-basic organic impurities. The amine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent. researchgate.net

The table below summarizes common purification techniques used for benzamide analogs.

| Purification Technique | Description | Application Example | Reference |

| Recrystallization | Purification of solids based on differential solubility. The crude material is dissolved in a hot solvent and crystallized upon cooling. | Purification of 4-nitro-N-(3-nitrophenyl)benzamide from absolute ethanol. | researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel, alumina). | Purification of p-amino tert-butyl benzamide using a basic alumina column with a chloroform:hexane eluent. | researchgate.net |

| Flash Chromatography | A rapid form of column chromatography using pressure to force the solvent through the column for faster separation. | Used for purifying various amide compounds with eluents like pentane, ethyl acetate, and dichloromethane. | rug.nl |

| Aqueous Workup/Extraction | Separation based on partitioning between immiscible aqueous and organic phases. Involves washing with solutions like NaHCO3 or brine. | Washing the organic layer with saturated aqueous NaHCO3 and brine during the synthesis of carbamates. | rug.nl |

| Acid-Base Extraction | A type of liquid-liquid extraction where the acidity or basicity of a compound is used to change its solubility. | Converting amines into water-soluble ammonium salts with HCl to remove organic impurities. | researchgate.net |

| Trituration | Suspending a solid in a solvent in which the desired product is insoluble, but impurities are soluble. | Purification of a crystalline solid product by trituration with cool iso-hexane. orgsyn.org | orgsyn.org |

Analysis of Reaction Mechanisms and Byproduct Formation in the Synthesis of this compound

The synthesis of this compound typically involves the formation of an amide bond between a 4-tert-butylbenzoyl derivative and 3-nitroaniline. The most common and direct method is a nucleophilic acyl substitution .

In this mechanism, a more reactive carboxylic acid derivative, usually 4-tert-butylbenzoyl chloride, is reacted with 3-nitroaniline. The reaction proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amino group (-NH2) of 3-nitroaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, is typically added to the reaction mixture. google.com It neutralizes the hydrochloric acid (HCl) formed during the reaction and deprotonates the positively charged nitrogen atom, yielding the final amide product, this compound.

An alternative pathway for forming related N-tert-butyl amides is the Ritter reaction . This reaction involves the addition of a nitrile to a carbocation source in the presence of a strong acid. organic-chemistry.org A modified Ritter reaction can utilize di-tert-butyl dicarbonate as the source of the tert-butyl cation, catalyzed by a Lewis acid like copper(II) triflate (Cu(OTf)2), to react with a benzonitrile (B105546) derivative. researchgate.net While not the primary route for the title compound, its mechanism is relevant for understanding the synthesis of structural analogs. The key steps are the formation of a tert-butyl cation, its attack by the nitrile nitrogen to form a nitrilium ion, and subsequent hydrolysis to yield the N-tert-butyl amide. organic-chemistry.orgresearchgate.net

Byproduct Formation

Several byproducts can form during the synthesis, reducing the yield and purity of the final product.

Unreacted Starting Materials: Incomplete reactions are a common source of contamination. Residual 4-tert-butylbenzoyl chloride or 3-nitroaniline may be present in the crude product. The unreacted acyl chloride is often quenched during aqueous workup by hydrolysis to the corresponding carboxylic acid, 4-tert-butylbenzoic acid.

Diacylation Product: If the reaction conditions are not carefully controlled, the initially formed amide can be acylated again, although this is generally less favorable for secondary amides. More commonly, if a primary amine with other reactive sites is used, multiple acylations can occur.

Byproducts from Side Reactions: The starting materials themselves can undergo side reactions. For example, in syntheses starting from 4-tert-butyltoluene (B18130) to produce precursors, impurities like 4-tert-butylbenzonitrile (B1266226) can be formed, which may subsequently hydrolyze to the benzoic acid derivative under certain conditions. google.com

Isomeric Impurities: The purity of the starting materials is crucial. If the 3-nitroaniline starting material contains isomers (e.g., 2-nitroaniline (B44862) or 4-nitroaniline), the corresponding isomeric benzamide byproducts will be formed. Similarly, impurities in the 4-tert-butylbenzoyl chloride will lead to related amide byproducts.

The following table summarizes potential byproducts and their likely origin in the synthesis of this compound via the nucleophilic acyl substitution route.

| Potential Byproduct | Chemical Formula | Likely Origin |

| 4-tert-butylbenzoic acid | C11H14O2 | Hydrolysis of unreacted 4-tert-butylbenzoyl chloride during aqueous workup. |

| Unreacted 3-nitroaniline | C6H6N2O2 | Incomplete reaction; excess reagent. |

| 4-tert-butyl-N-(2-nitrophenyl)benzamide | C17H18N2O3 | Presence of 2-nitroaniline impurity in the 3-nitroaniline starting material. |

| 4-tert-butyl-N-(4-nitrophenyl)benzamide | C17H18N2O3 | Presence of 4-nitroaniline impurity in the 3-nitroaniline starting material. |

| Triethylammonium chloride | C6H16ClN | Formed when triethylamine is used as a base to neutralize HCl. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural determination of this compound, offering precise insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons. The tert-butyl group protons characteristically appear as a sharp singlet at approximately 1.3-1.5 ppm. The protons on the 4-tert-butylphenyl ring typically present as a pair of doublets, one for the protons ortho to the carbonyl group and another for the protons meta to the carbonyl group. For instance, in a related compound, N-(tert-butyl)-4-methylbenzamide, the aromatic protons of the 4-methylbenzoyl group appear as doublets at δ 7.62 and 7.21 ppm. rsc.org Similarly, the protons of the 3-nitrophenyl ring exhibit a more complex splitting pattern due to their meta and ortho relationships to the nitro and amide groups. The proton situated between the two nitro groups in a dinitrophenyl system can appear as a singlet at a downfield chemical shift.

Table 1: ¹H NMR Spectral Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| N-(tert-butyl)-4-methylbenzamide rsc.org | CDCl₃ | 7.62 (d, J = 6.8 Hz, 2H), 7.21 (d, J = 6.4 Hz, 2H), 5.92 (s, 1H, NH), 2.37 (s, 3H, CH₃), 1.46 (s, 9H, C(CH₃)₃) |

| N-(tert-butyl)-4-methoxybenzamide rsc.org | CDCl₃ | 7.69 (d, J = 7.2 Hz, 2H), 6.91 (d, J = 7.2 Hz, 2H), 5.86 (s, 1H, NH), 3.84 (s, 3H, OCH₃), 1.46 (s, 9H, C(CH₃)₃) |

| 4-Bromo-N-(tert-butyl)benzamide rsc.org | CDCl₃ | 7.60–7.54 (m, 4H), 5.99 (s, 1H, NH), 1.47 (s, 9H, C(CH₃)₃) |

| N-(tert-butyl)-4-nitrobenzamide rsc.org | CDCl₃ | 8.22 (d, J = 8.7 Hz, 2H), 7.87 (d, J = 8.7 Hz, 2H), 6.16 (s, 1H, NH), 1.48 (s, 9H, C(CH₃)₃) |

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the amide group is typically observed in the range of δ 165-167 ppm. The quaternary carbon of the tert-butyl group appears around δ 35 ppm, while the methyl carbons of this group resonate at approximately δ 31 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their substitution. For instance, in N-(tert-butyl)-4-methylbenzamide, the carbon signals are observed at δ 166.8 (C=O), 141.3, 133.0, 129.0, 126.6 (aromatic carbons), 51.4 (quaternary C of tert-butyl), 28.8 (C(CH₃)₃), and 21.3 (CH₃). rsc.org The carbons of the nitrophenyl ring are influenced by the strong electron-withdrawing effect of the nitro group, causing them to appear at distinct downfield shifts.

Table 2: ¹³C NMR Spectral Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| N-(tert-butyl)-4-methylbenzamide rsc.org | CDCl₃ | 166.8, 141.3, 133.0, 129.0, 126.6, 51.4, 28.8, 21.3 |

| N-(tert-butyl)-4-methoxybenzamide rsc.org | CDCl₃ | 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9 |

| 4-Bromo-N-(tert-butyl)benzamide rsc.org | CDCl₃ | 165.9, 134.7, 131.6, 128.3, 125.6, 51.7, 28.8 |

| N-(tert-butyl)-4-nitrobenzamide rsc.org | CDCl₃ | 164.9, 149.2, 141.5, 127.9, 123.6, 52.2, 28.7 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the different fragments of the molecule, such as connecting the tert-butyl group to its corresponding aromatic ring and linking the two aromatic rings via the amide bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the compound. For this compound (C₁₇H₁₈N₂O₃), the exact mass can be calculated and compared to the experimentally determined value, confirming the elemental composition. For example, the related compound N-(tert-butyl)-4-nitrobenzamide has a calculated molecular weight of 222.24 g/mol . nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like amides. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net Tandem mass spectrometry (MS/MS) experiments on the parent ion can be performed to induce fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond, leading to the formation of the 4-tert-butylbenzoyl cation and the 3-nitroaniline radical cation or related fragments. Another significant fragmentation would be the loss of the tert-butyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within a molecule. For this compound, the spectra are dominated by vibrations from the amide linkage, the nitro group, and the aromatic rings.

Characteristic Vibrational Frequencies of Amide, Nitro, and Aromatic Groups

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional moieties. The amide group presents several key vibrations, most notably the Amide I band (primarily C=O stretching), which is expected in the 1630–1680 cm⁻¹ region, and the Amide II band (a mix of N-H in-plane bending and C-N stretching), typically found between 1510–1570 cm⁻¹. The N-H stretching vibration itself appears as a strong band, usually in the 3200–3400 cm⁻¹ range.

The nitro (NO₂) group is identified by its strong symmetric and asymmetric stretching vibrations. For aromatic nitro compounds, the asymmetric stretch (νas NO₂) typically appears in the 1500–1570 cm⁻¹ range, while the symmetric stretch (νs NO₂) is observed around 1330–1370 cm⁻¹. nih.gov These bands are often intense in the IR spectrum.

The aromatic rings contribute multiple bands. The C-H stretching vibrations are anticipated above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic rings occur in the 1450–1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings also influences the positions of various bending and stretching modes.

Table 1: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | Amide | 3200 - 3400 | Position can indicate hydrogen bonding. |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3120 | Typically multiple weak to medium bands. researchgate.net |

| Amide I (C=O Stretch) | Amide | 1630 - 1680 | Strong intensity in IR. |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Multiple bands indicating the aromatic skeleton. |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1570 | Strong intensity in IR. nih.gov |

| Amide II (N-H Bend + C-N Stretch) | Amide | 1510 - 1570 | Medium to strong intensity. |

| Symmetric NO₂ Stretch | Nitro Group | 1330 - 1370 | Strong intensity in IR. nih.gov |

Correlation of Experimental and Theoretical Vibrational Spectra

To achieve a precise assignment of vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations, typically employing Density Functional Theory (DFT). While specific experimental spectra for this compound are not publicly documented, the methodology applied to similar molecules, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, provides a clear framework. nih.gov DFT calculations, like those using the B3LYP functional, can predict the vibrational frequencies and intensities. thermofisher.com

A comparison between the calculated and experimental spectra allows for a definitive assignment of nearly all observed bands. Discrepancies between the two, such as a red-shift in the experimental N-H stretching wavenumber compared to the computed value, can indicate specific molecular interactions, such as the weakening of the N-H bond due to hydrogen bonding. nih.gov Furthermore, the simultaneous activation of a mode in both IR and Raman spectra can suggest charge transfer interactions occurring through the molecule's π-conjugated system. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular packing. No published crystal structure exists for this compound itself, but analysis of closely related structures allows for a well-founded prediction of its solid-state characteristics.

Crystal System and Space Group Analysis

The crystal system and space group for the title compound have not been experimentally determined. However, related benzamide derivatives often crystallize in common crystal systems. For instance, 4-(tert-Butyl)-4-nitro-1,1-biphenyl crystallizes in the monoclinic system with a P2₁/n space group. nih.gov Similarly, 3,5-Dinitro-N-(4-nitrophenyl)benzamide is also monoclinic. Another related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, was found to crystallize in the orthorhombic space group P 2₁ 2₁ 2₁. nih.gov Based on these examples, a monoclinic or orthorhombic crystal system would be a probable outcome for this compound.

Molecular Conformation and Bond Parameters

The molecule is expected to adopt a non-planar conformation. The central amide linkage creates a torsion angle between the two phenyl rings. In a similar structure, 4-Nitro-N-(3-nitrophenyl)benzamide, the dihedral angle between the two benzene rings is 26.1°. A significant twist is therefore expected in the title compound as well. The amide group (C-CO-NH-C) itself is generally planar or nearly planar.

The nitro group attached to one phenyl ring is also likely to be twisted slightly out of the plane of the ring. In related nitro-substituted benzamides, these dihedral angles can range from a few degrees to over 15°. nih.gov The bulky tert-butyl group, due to steric hindrance, will influence the packing and may cause slight distortions in the bond angles of the phenyl ring to which it is attached.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state architecture of this compound is expected to be significantly influenced by intermolecular forces. The presence of an amide N-H group as a hydrogen bond donor and the carbonyl oxygen (C=O) and nitro group oxygens (O-N-O) as acceptors makes strong N-H···O hydrogen bonding highly probable. These interactions typically link molecules into chains or dimers, forming a stable supramolecular network.

In addition to classical hydrogen bonds, weaker C-H···O interactions involving the aromatic C-H groups and the oxygen atoms of the nitro or carbonyl groups are also likely to contribute to the crystal packing, as seen in the structure of 4-Nitro-N-(3-nitrophenyl)benzamide. Furthermore, π-π stacking interactions between the electron-rich and electron-deficient aromatic rings can play a crucial role in stabilizing the crystal lattice. In related compounds, centroid-centroid distances for stacked benzene rings are often observed in the range of 3.8 to 3.9 Å.

Mechanistic Investigations into Molecular Interactions of 4 Tert Butyl N 3 Nitrophenyl Benzamide

Elucidation of Molecular Mechanisms Underlying Biological Activity

The biological activity of a compound is fundamentally dictated by its interactions with biological macromolecules. For 4-tert-butyl-N-(3-nitrophenyl)benzamide, the elucidation of these mechanisms involves a detailed examination of its effects on enzymes and its binding to receptor sites.

While direct studies on the enzyme inhibition kinetics of this compound are not extensively documented in publicly available literature, the broader class of benzamide (B126) derivatives has been investigated as inhibitors of various enzymes. For instance, a study on different benzamide compounds has provided insights into their potential to act as enzyme inhibitors. Understanding the kinetics of such inhibition is crucial. Typically, enzyme inhibition can be competitive, non-competitive, or uncompetitive, each characterized by distinct effects on the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-maximum velocity).

To illustrate the principles of enzyme inhibition analysis that could be applied to this compound, consider the hypothetical inhibition of a generic enzyme.

| Inhibition Type | Effect on Km | Effect on Vmax |

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

| Mixed | Increases or Decreases | Decreases |

Further research into the specific interactions of this compound with particular enzymes is necessary to determine its inhibitory profile and mechanism.

The interaction of benzamide derivatives with various receptor sites is a well-established field of study. Substituted benzamides have been notably investigated for their affinity for dopamine (B1211576) receptors. Research on a series of substituted benzamide ligands has shed light on how structural modifications influence binding to the D4 dopamine receptor. It was found that substituents on the benzamide ring can indirectly mediate interactions with specific residues within the transmembrane helix of the receptor. tib.eu

In a study investigating the interaction of various ligands with wild-type and mutant D4 dopamine receptors, the affinity (Ki) of several benzamide compounds was determined. While this compound was not specifically included in this particular study, the data for analogous compounds provide a framework for understanding how the benzamide scaffold interacts with this receptor class.

Additionally, benzamide derivatives have been explored as antagonists for the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. sigmaaldrich.com A study on 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide derivatives identified them as novel FXR antagonists. sigmaaldrich.com This suggests that the general structure of this compound could potentially interact with nuclear receptors, although specific binding studies are required for confirmation.

Molecular Recognition and Binding Dynamics

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. The binding of this compound to a biological target would be governed by these principles.

The 4-tert-butyl group is a bulky, hydrophobic moiety that would likely favor binding to a hydrophobic pocket within a receptor or enzyme active site. The nitro group, being strongly electron-withdrawing, can participate in electrostatic and dipole-dipole interactions. The amide linkage provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for forming specific hydrogen bonding patterns with amino acid residues in a protein target.

Computational studies on related benzamide derivatives have provided insights into binding dynamics. For example, molecular dynamics simulations of an N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide antagonist with the farnesoid X receptor α (FXRα) revealed key amino acid residues significant for binding, including Leu291, Met294, and Ser336. tib.eunih.gov Such computational approaches could be instrumental in predicting the binding mode and dynamics of this compound with its potential biological targets.

Impact of Conformational Changes on Binding and Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The ability of this compound to adopt a specific low-energy conformation that is complementary to the binding site of a target protein will dictate its binding affinity and subsequent biological effect.

The central amide bond of the benzamide structure has a restricted rotation, leading to planar geometry. The dihedral angles between the two aromatic rings are a key conformational feature. Studies on similar molecules, such as 4-nitro-N-(3-nitrophenyl)benzamide, have shown that the molecule is non-planar, with a significant dihedral angle between the two benzene (B151609) rings. acs.orgotterbein.edu This twist would influence how the molecule fits into a binding pocket.

The tert-butyl group, due to its size, can also influence the preferred conformation of the molecule by restricting the rotation of the adjacent phenyl ring. The relative orientation of the tert-butyl group, the amide linkage, and the nitrophenyl ring will ultimately define the shape of the molecule that is presented to a biological target. The interplay between these structural features and the resulting conformational preferences is a key area for investigation to fully understand the structure-activity relationship of this compound.

Emerging Research Directions and Future Perspectives for 4 Tert Butyl N 3 Nitrophenyl Benzamide

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of N-substituted benzamides is a cornerstone of organic chemistry, and the development of more efficient and environmentally friendly methods is a continuous endeavor. For 4-tert-butyl-N-(3-nitrophenyl)benzamide, future research is likely to focus on moving beyond traditional synthetic routes to embrace novel methodologies that offer higher yields, greater purity, and improved sustainability.

One promising avenue is the use of advanced coupling reagents. While established methods often rely on reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxybenzotriazole (HOBt), newer generations of coupling agents could offer superior performance in the amidation reaction between 4-tert-butylbenzoic acid and 3-nitroaniline (B104315) nih.gov. The exploration of catalytic systems, such as those based on copper(II) trifluoromethanesulfonate (Cu(OTf)2), which has been shown to be effective for the synthesis of N-tert-butyl amides under solvent-free conditions, could also lead to more efficient and greener synthetic protocols researchgate.net.

Furthermore, the application of microwave-assisted organic synthesis (MAOS) presents an opportunity to significantly accelerate the synthesis of this compound. Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of substituted benzamides, offering a more efficient alternative to conventional heating methods researchgate.net. The development of one-pot multicomponent reactions (MCRs) also holds considerable potential for streamlining the synthesis of complex benzamide (B126) derivatives, enhancing efficiency and reducing waste generation mdpi.com.

A comparative overview of potential synthetic strategies is presented in the table below.

| Methodology | Key Features | Potential Advantages for Synthesis |

| Advanced Coupling Reagents | Use of newer, more efficient reagents for amide bond formation. | Higher yields, reduced side reactions, milder reaction conditions. |

| Catalytic Systems (e.g., Cu(OTf)2) | Employment of catalysts to facilitate the reaction. | Lower catalyst loading, potential for solvent-free conditions, increased atom economy. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, improved yields, enhanced purity. |

| Multicomponent Reactions | Combining multiple starting materials in a single step. | Increased efficiency, reduced waste, rapid generation of diverse derivatives. |

Advanced Computational Modeling for Predictive Design

In silico approaches are becoming indispensable in modern drug discovery and materials science. For this compound, advanced computational modeling offers a powerful tool for the predictive design of new derivatives with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide valuable insights into the compound's behavior and guide the synthesis of analogues with improved biological activity and pharmacokinetic profiles mdpi.comnih.gov.

QSAR studies can establish mathematical relationships between the chemical structure of this compound and its biological activities, allowing for the prediction of the potency of novel derivatives nih.gov. Molecular docking simulations can elucidate the binding interactions of the compound with various biological targets at the atomic level, providing a rational basis for designing molecules with enhanced affinity and selectivity pensoft.net. For instance, docking studies could explore the interactions of this compound with the active sites of enzymes like histone deacetylases (HDACs) or carbonic anhydrases, which are known targets for other benzamide derivatives researchgate.netnih.gov.

Furthermore, in silico ADMET prediction can help to identify potential liabilities in the pharmacokinetic and toxicity profiles of this compound and its analogues at an early stage of development, thereby reducing the likelihood of late-stage failures pensoft.net. The integration of these computational methods can create a synergistic workflow for the rational design and optimization of this promising scaffold.

Investigation of Broader Spectrum Biological Target Modulation

The benzamide scaffold is present in a wide array of biologically active molecules, exhibiting a diverse range of pharmacological effects including anti-inflammatory, antimicrobial, and antitumor activities researchgate.netnanobioletters.comresearchgate.net. This suggests that this compound may also modulate a broader spectrum of biological targets than is currently known. Future research should therefore focus on comprehensive biological screening to uncover new therapeutic applications for this compound.

Systematic in vitro and in vivo studies could reveal previously unidentified activities. For example, given that some N-substituted benzamides have shown efficacy against kinetoplastid parasites by targeting their AT-rich mitochondrial DNA, it would be pertinent to investigate the antiprotozoal potential of this compound nih.govacs.org. Similarly, the known activity of other benzamides as inhibitors of enzymes such as cyclooxygenase and acetylcholinesterase warrants an investigation into the effects of this compound on these and other key enzymes implicated in disease researchgate.netnih.govresearchgate.net.

The exploration of its potential as an anticancer agent is particularly compelling. The cytotoxic activity of related benzamide compounds against various cancer cell lines suggests that this compound could also possess antiproliferative properties researchgate.netnih.gov. A summary of potential biological targets for investigation is provided below.

| Potential Biological Target Class | Examples | Rationale for Investigation |

| Enzymes | Cyclooxygenase, Acetylcholinesterase, Carbonic Anhydrase, Histone Deacetylases | Known activity of other benzamide derivatives. researchgate.netresearchgate.netnih.govresearchgate.net |

| Parasitic Targets | Kinetoplastid mitochondrial DNA (kDNA) | Documented antiprotozoal activity of N-phenylbenzamides. nih.govacs.org |

| Cancer-Related Pathways | Various signaling pathways involved in cell proliferation and survival. | Cytotoxic effects observed in structurally similar compounds. researchgate.netnih.gov |

| Microbial Targets | Bacterial and fungal enzymes or cellular structures. | Broad-spectrum antimicrobial activity of the benzamide scaffold. nanobioletters.com |

Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices (in research settings)

As the biological activities of this compound are further explored in research settings, the development of sensitive and selective analytical methods for its detection and quantification in complex biological matrices will become crucial. Such methods are essential for pharmacokinetic studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion profiles.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of small molecules in biological samples and is likely to be the method of choice for this compound nih.govresearchgate.net. The development of a robust LC-MS/MS method would offer high sensitivity and specificity, allowing for the accurate quantification of the compound and its potential metabolites in matrices such as plasma, urine, and tissue homogenates.

Gas chromatography-mass spectrometry (GC-MS) could also be explored as an alternative or complementary technique, particularly if derivatization is employed to enhance the volatility and thermal stability of the analyte nih.gov. The sample preparation step is a critical component of any bioanalytical method, and research into efficient extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), will be necessary to remove interfering substances and concentrate the analyte from the biological matrix cdc.govnih.gov.

Exploration of Supramolecular Chemistry and Crystal Engineering for this compound

The solid-state properties of a compound, such as its crystal structure, polymorphism, and solubility, are critically important for its development and application. The fields of supramolecular chemistry and crystal engineering offer powerful tools to understand and control these properties for this compound.

The investigation of the compound's crystal structure through single-crystal X-ray diffraction will provide fundamental insights into its molecular conformation and the intermolecular interactions that govern its packing in the solid state mdpi.comresearchgate.neteurjchem.commdpi.com. This knowledge is essential for understanding its physical properties and for identifying opportunities for crystal engineering.

Crystal engineering strategies could be employed to modify the solid-state properties of this compound in a controlled manner. For example, the formation of co-crystals with other molecules could be explored to enhance its solubility or modify its dissolution rate. The study of how substitutions, such as the introduction of fluorine atoms, can suppress disorder in the crystal lattice of benzamides provides a rationale for designing derivatives with more predictable and desirable solid-state characteristics acs.orgfigshare.comosti.gov. Furthermore, advanced techniques such as the use of surface-mounted metal-organic frameworks (SURMOFs) as templates for crystallization could enable the morphological engineering of the compound's crystals, which can have a profound impact on its processing and performance acs.org.

Q & A

Q. What are the standard synthetic routes for 4-tert-butyl-N-(3-nitrophenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves acylation of 3-nitroaniline with 4-tert-butylbenzoyl chloride. Key steps include:

- Acylation : React 3-nitroaniline with 4-tert-butylbenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Catalytic Hydrogenation : If intermediates require reduction (e.g., nitro to amine), use Raney-Ni or Pd/C under H₂ pressure in methanol .

- Optimization : Adjust solvent polarity (e.g., DMF for higher solubility), temperature (0–25°C to minimize side reactions), and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 200 K. Critical parameters include crystal orientation, resolution limits (θ < 25°), and completeness (>95%) .

- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor < 0.05 .

Q. What safety protocols are essential when handling nitro and tert-butyl substituents during synthesis?

- Methodological Answer :

- Nitro Group Hazards : Use explosion-proof equipment due to potential shock sensitivity. Conduct reactions in fume hoods with blast shields .

- tert-Butyl Handling : Avoid inhalation of tert-butyl-containing intermediates; use closed systems for reactions involving volatile byproducts .

Advanced Research Questions